molecular formula C17H14N4O6 B11546961 Phthalazine-1,4(2H,3H)-dione, 5-(3,4-dimethoxy-6-nitrobenzylidenamino)-

Phthalazine-1,4(2H,3H)-dione, 5-(3,4-dimethoxy-6-nitrobenzylidenamino)-

Cat. No.: B11546961
M. Wt: 370.3 g/mol
InChI Key: LKZDXVDOROUESF-UHFFFAOYSA-N
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Description

5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione is a complex organic compound characterized by its unique structure, which includes a phthalazinedione core and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2,3-dihydro-1,4-phthalazinedione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce corresponding oxides .

Scientific Research Applications

5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
  • N(1)-[2-(diethylamino)ethyl]-N(4)-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,4-naphthalenediamine

Uniqueness

5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H14N4O6

Molecular Weight

370.3 g/mol

IUPAC Name

5-[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C17H14N4O6/c1-26-13-6-9(12(21(24)25)7-14(13)27-2)8-18-11-5-3-4-10-15(11)17(23)20-19-16(10)22/h3-8H,1-2H3,(H,19,22)(H,20,23)

InChI Key

LKZDXVDOROUESF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O)[N+](=O)[O-])OC

Origin of Product

United States

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